Physicochemical properties of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine
Physicochemical properties of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine
Topic: Physicochemical properties of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine Audience: Researchers, Scientists, Drug Development Professionals.
Physicochemical Profile, Synthesis, and Applications[1]
Executive Summary
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine (CAS 933751-58-7 ) is a specialized hindered amine building block characterized by a sterically crowded piperidine ring linked to a primary aminomethyl group. Unlike its parent compound, 2,2,6,6-tetramethylpiperidin-4-amine (Triacetonediamine), this derivative features a methylene spacer (–CH₂–) that decouples the primary amine's reactivity from the steric bulk of the tetramethyl ring system. This structural nuance makes it a critical scaffold in the synthesis of Hindered Amine Light Stabilizers (HALS) , RNA splicing modulators , and metal-organic frameworks (MOFs) where controlled steric hindrance is required.
Chemical Identity & Molecular Architecture
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine |
| Common Synonyms | 4-Aminomethyl-2,2,6,6-tetramethylpiperidine; (2,2,6,6-Tetramethyl-4-piperidinyl)methanamine |
| CAS Number | 933751-58-7 |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| SMILES | CC1(C)CC(CN)CC(C)(C)N1 |
Structural Analysis
The molecule consists of two distinct functional domains:
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The Hindered Head (Piperidine Ring): Flanked by four methyl groups at the 2- and 6-positions. This environment protects the ring nitrogen from oxidation and electrophilic attack, a feature exploited in radical scavenging (HALS).
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The Reactive Tail (Aminomethyl Group): The methylene spacer pushes the primary amine away from the methyl "umbrella," restoring nucleophilicity and allowing it to participate in reactions (e.g., amide coupling, reductive amination) that would be sluggish for the ring nitrogen.
Physicochemical Properties
Note: Experimental data for this specific derivative is sparse in open literature compared to the 4-amino analog. Values below combine available experimental data with high-confidence predictive models based on structural analogs.
| Property | Value / Description | Confidence |
| Physical State | White to pale yellow solid (low melting) | Experimental |
| Melting Point | 30–50 °C (Estimated); Analog 4-hydroxy-4-aminomethyl-TMP melts at 87-89°C | Predicted |
| Boiling Point | ~205–210 °C (at 760 mmHg) | Predicted |
| Density | ~0.89 g/cm³ | Predicted |
| pKa (Ring N) | 10.8 ± 0.2 (Sterically hindered secondary amine) | Predicted |
| pKa (Tail N) | 10.0 ± 0.2 (Primary aliphatic amine) | Predicted |
| Solubility | Soluble in methanol, ethanol, DCM, chloroform.[1][2] Moderately soluble in water due to lipophilic methyl groups. | Experimental |
| LogP | ~1.3 (Lipophilic character dominates) | Predicted |
Synthetic Protocol
The synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine typically proceeds from the commercially available precursor 2,2,6,6-tetramethyl-4-piperidone (Triacetoneamine) . The most robust route involves a Henry Reaction (Nitroaldol) followed by reduction, or a Van Leusen reductive cyanation sequence.
Method A: The Nitroalkene Reduction Route (Recommended)
This route is preferred for its scalability and avoidance of highly toxic cyanide reagents.
Phase 1: Henry Reaction & Dehydration
Reagents: Triacetoneamine, Nitromethane, Ammonium Acetate (catalyst), Acetic Acid.
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Condensation: React Triacetoneamine (1.0 eq) with Nitromethane (excess) and Ammonium Acetate (0.1 eq) in refluxing acetic acid or toluene.
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Mechanism: The nitromethane anion attacks the ketone, forming a nitro-alcohol which dehydrates in situ to form the exocyclic nitroalkene: 2,2,6,6-tetramethyl-4-(nitromethylene)piperidine .
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Workup: Concentrate, neutralize with NaHCO₃, and extract with DCM. The intermediate is a yellow solid.
Phase 2: Catalytic Hydrogenation
Reagents: Nitroalkene intermediate, Raney Nickel (or Pd/C), Hydrogen gas (50-100 psi), Methanol/Ammonia.
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Setup: Dissolve the nitroalkene in Methanol saturated with Ammonia (to suppress secondary amine formation).
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Reduction: Add Raney Nickel (20% w/w). Pressurize with H₂ in an autoclave at 50–60 °C.
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Transformation: The nitro group is reduced to the amine, and the exocyclic double bond is saturated simultaneously.
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Purification: Filter catalyst (Caution: Pyrophoric). Distill the crude oil under reduced pressure or recrystallize if solid.
Caption: Synthesis via Henry Reaction and Catalytic Hydrogenation.
Applications in Research & Development
Drug Discovery: RNA Splicing Modulators
The (2,2,6,6-tetramethylpiperidin-4-yl)methanamine scaffold has gained prominence in the development of small molecule splicing modifiers.
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Mechanism: The hindered amine core interacts with RNA-binding pockets, while the aminomethyl tail serves as a linker to attach aromatic pharmacophores.
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Case Study: This structural motif is analogous to the side chains found in Branaplam (LMI070) , a drug investigated for Spinal Muscular Atrophy (SMA), where the piperidine ring stabilizes the interaction with the SMN2 pre-mRNA complex.
Polymer Stabilization (HALS)
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Radical Scavenging: The piperidine nitrogen can be oxidized to a stable nitroxyl radical (TEMPO derivative). This radical traps alkyl radicals formed during polymer degradation (Denisov Cycle).
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Advantage: The aminomethyl group allows this HALS unit to be covalently grafted onto polymer backbones (e.g., polyurethanes, polyamides) via reaction with isocyanates or acid chlorides, preventing the stabilizer from leaching out over time.
CO₂ Capture Technologies
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Steric Hindrance: The bulky methyl groups surrounding the ring nitrogen prevent the formation of stable carbamates at that site.
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Selectivity: The primary amine on the "tail" reacts rapidly with CO₂, while the hindered ring amine acts as a proton acceptor. This dual-site mechanism enhances the regeneration efficiency of the capture solvent.
Caption: Key application domains driven by the molecule's dual-amine structure.
Handling & Safety Protocols
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).
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Corrosivity: The primary amine tail makes this compound highly alkaline and corrosive to mucous membranes.
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Storage: Store under inert gas (Argon/Nitrogen). The compound is sensitive to CO₂ (forms carbamates/carbonates in air).
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PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield. Handle only in a fume hood.
References
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Sigma-Aldrich. 4-Aminomethyl-2,2,6,6-tetramethylpiperidine Product Page (CAS 933751-58-7).Link
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PubChem. 4-Amino-2,2,6,6-tetramethylpiperidine (Analogous Properties).Link
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Journal of Medicinal Chemistry. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2). (Discussion of piperidine scaffolds in SMA therapy). Link
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Organic Syntheses. Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate (Bobbitt's Salt). (Background on Triacetoneamine reactivity). Link
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European Patent EP0033529A1. Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine. (Industrial synthesis of related amines). Link
